2-(3,4-Dimethoxyphenylthio)acetic acid
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Overview
Description
2-(3,4-Dimethoxyphenylthio)acetic acid is an organic compound with the molecular formula C10H12O4S. It is characterized by the presence of a phenylthio group substituted with two methoxy groups at the 3 and 4 positions. This compound is known for its white to light beige crystalline powder appearance and has a molecular weight of 228.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenylthio)acetic acid typically involves the reaction of 3,4-dimethoxythiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted phenylthioacetic acids.
Scientific Research Applications
2-(3,4-Dimethoxyphenylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetic acid: This compound is structurally similar but lacks the thio group.
Thioacetic acid: Contains a thio group but lacks the phenyl and methoxy groups.
Uniqueness
2-(3,4-Dimethoxyphenylthio)acetic acid is unique due to the combination of its phenylthio and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering a versatile platform for the development of new materials and drugs .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXBTSSFGHHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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